4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a dioxane ring through an amino-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a condensation reaction involving dimethyl ketone and a suitable diol under acidic conditions.
Amino-Methylation: The dioxane ring is then functionalized with an amino-methyl group using formaldehyde and a primary amine in the presence of a catalyst.
Coupling with Benzoic Acid: The final step involves coupling the amino-methylated dioxane with benzoic acid through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester
- 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
Uniqueness
4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid is unique due to its specific combination of a dioxane ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
Biological Activity
The compound 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid (CAS No. 205448-64-2) is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzoic acid moiety linked to a dioxane derivative. The molecular formula is C16H17N1O7, and it possesses a molecular weight of 335.31 g/mol. The structure includes:
- A dioxane ring with two carbonyl groups.
- An amino group that enhances its reactivity and potential biological interactions.
Table 1: Chemical Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C16H17N1O7 |
Molecular Weight | 335.31 g/mol |
CAS Number | 205448-64-2 |
Purity | ≥97% |
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with methyl 4-amino-2-methoxybenzoate in the presence of suitable reagents such as trimethoxymethane. This synthetic route allows for the introduction of the dioxane moiety while maintaining the integrity of the benzoic acid structure.
Antitumor Activity
Research indicates that derivatives of benzoic acid, particularly those containing dioxane structures, exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Effects
In addition to antitumor activity, this compound has been evaluated for its antimicrobial properties. Preliminary assays revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Cytotoxicity in cancer cells | |
Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Antitumor Study : A specific study evaluated the efficacy of a related compound in inhibiting tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for therapeutic applications.
- Antimicrobial Assessment : In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Properties
IUPAC Name |
4-[[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-15(2)21-13(19)11(14(20)22-15)8-16-7-9-3-5-10(6-4-9)12(17)18/h3-6,8,16H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBKTCPUVGQYHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCC2=CC=C(C=C2)C(=O)O)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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